Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-
Description
Nomenclature and Chemical Classification of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)-
Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- is systematically named according to IUPAC nomenclature, which clearly defines its chemical structure. The name indicates an ethanone core (a two-carbon ketone) attached to a phenyl group at the first carbon. This phenyl ring is substituted with a hydroxyl group (-OH) at the second position and two methoxy (B1213986) groups (-OCH₃) at the third and fifth positions.
The compound is classified as a hydroxy- and dimethoxy-substituted acetophenone (B1666503). Acetophenones are a class of aromatic ketones characterized by a methyl group and a phenyl group attached to a carbonyl carbon. The presence of both hydroxyl and methoxy functional groups on the phenyl ring imparts specific chemical properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers for Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-
| Identifier | Value |
|---|---|
| IUPAC Name | Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- |
| Synonyms | 2'-Hydroxy-3',5'-dimethoxyacetophenone |
| Molecular Formula | C₁₀H₁₂O₄ |
| CAS Number | 17605-00-4 |
Historical Perspective and Discovery Context within Acetophenone Derivatives Research
The specific discovery of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- is not marked by a singular, celebrated event but is rather embedded in the broader historical development of research into acetophenone and its derivatives. Acetophenone itself, the parent compound, was first synthesized in 1857 by French chemist Charles Friedel. nih.gov The physiological properties of acetophenone were investigated in the late 19th century, and it was even used as a hypnotic agent under the name "hypnone". nih.gov
The exploration of substituted acetophenones, particularly those with hydroxyl and methoxy groups, gained momentum as chemists sought to create a diverse range of molecules for various applications, including pharmaceuticals and fragrances. The synthesis of compounds like Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- became feasible through the development of various synthetic methodologies.
A notable method for the preparation of this compound involves a multi-step synthesis starting from 2-hydroxyacetophenone (B1195853). nih.gov This process includes bromination to produce 1-(3,5-dibromo-2-hydroxyphenyl)ethanone, followed by a copper-catalyzed methoxylation reaction using sodium methoxide. nih.gov This synthetic route highlights the sophisticated chemical transformations developed over time to precisely place functional groups on the aromatic ring of acetophenones.
Significance within Contemporary Organic and Chemical Biology Research
The importance of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- in modern scientific research is primarily twofold: its role as a key intermediate in the synthesis of bioactive compounds and its close structural relationship to molecules that are instrumental in plant biotechnology.
In Organic Synthesis:
This acetophenone derivative is a valuable precursor in the synthesis of isoflavones. nih.gov Isoflavones are a class of flavonoids that exhibit a range of biological activities and are of interest for their potential health benefits. The synthesis of these complex heterocyclic compounds often relies on the availability of appropriately substituted starting materials, and Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- provides a foundational scaffold for constructing the isoflavone (B191592) core. The specific substitution pattern of the hydroxyl and methoxy groups on the phenyl ring is crucial for targeting the synthesis of specific isoflavone analogues.
In Chemical Biology:
The significance of this compound in chemical biology is best understood through its structural isomer, acetosyringone (B1664989) (1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone). nist.govnih.gov Acetosyringone is a well-known phenolic compound released by wounded plant cells that plays a critical role in the genetic transformation of plants mediated by the bacterium Agrobacterium tumefaciens. nih.govarpnjournals.com
Agrobacterium tumefaciens is a natural genetic engineer that transfers a segment of its DNA (T-DNA) into the plant genome. asm.org This process is initiated by the recognition of specific phenolic compounds, like acetosyringone, by the bacterial VirA/VirG two-component regulatory system. nih.gov This recognition triggers a signaling cascade that activates the virulence (vir) genes, which are responsible for the processing and transfer of the T-DNA. nih.gov The structural similarities between Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- and acetosyringone underscore the importance of the substituted acetophenone framework in mediating crucial biological processes. Research into these compounds provides insights into plant-microbe interactions and has been instrumental in the development of tools for plant genetic engineering. nih.gov
Furthermore, various substituted acetophenones are being investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, highlighting the broad potential of this class of compounds in drug discovery and development. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)8-4-7(13-2)5-9(14-3)10(8)12/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFVDDXQUVCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740956 | |
| Record name | 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-00-4 | |
| Record name | 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Phytochemical Origin and Distribution of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)- and Related Compounds
This compound is part of the broader class of acetophenones, which are phenolic compounds found across numerous plant families. nih.gov Its specific distribution, however, is more nuanced and often discussed in the context of related chemical structures.
While many simple phenolics are known to arise from the degradation of lignin, a complex polymer in plant cell walls, the direct identification of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- as a lignin degradation product is not prominently documented in available literature. Lignin degradation studies on model compounds often yield products like vanillin and guaiacol. nih.gov
However, a closely related isomer, Acetosyringone (B1664989) (Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-), is well-known as a plant phenolic that can be derived from lignin. nih.govnist.govnih.gov This highlights the importance of precise chemical identification, as small structural differences, such as the position of a hydroxyl group, define the compound's identity and documented origins.
Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, such as pathogenic attack. While Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- itself is not extensively characterized as a phytoalexin, a related compound, Danielone , serves as a key example of this function within the acetophenone (B1666503) family. nih.govnih.gov
Danielone was identified as a phytoalexin in papaya fruit (Carica papaya). nih.govfao.org Its production is induced when the fruit is treated with copper salts, and it exhibits significant antifungal activity against Colletotrichum gloesporioides, a fungus that is pathogenic to papaya. nih.govwikipedia.org The chemical structure of Danielone is 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, establishing it as a structural analog to the subject of this article. nih.govebi.ac.uk
| Property | Details | Source |
|---|---|---|
| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | nih.gov |
| Molecular Formula | C10H12O5 | nih.gov |
| Natural Source | Papaya Fruit (Carica papaya) | nih.govwikipedia.org |
| Biological Role | Phytoalexin, Antifungal Agent | nih.govebi.ac.uk |
The investigation of specific plant species reveals the presence of compounds structurally analogous to Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-.
Ficus beecheyana : Phytochemical studies of the roots of Ficus beecheyana have led to the isolation of several novel phenolic compounds. Among them are derivatives of the related acetosyringone structure (the 4-hydroxy isomer). These findings indicate that the acetophenone framework is a recurring structural motif within this genus. researchgate.netnih.gov
Zanthoxylum tetraspermum : Analysis of the stem bark of Zanthoxylum tetraspermum has identified a range of phytochemicals, including alkaloids, flavonoids, and other phenolic compounds. cabidigitallibrary.org While specific analogs of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- are not explicitly named in broad screenings, the genus Zanthoxylum is known to be a rich source of diverse aromatic compounds. researchgate.netdoc-developpement-durable.orgnih.gov
| Botanical Species | Identified Compound Classes/Derivatives | Source |
|---|---|---|
| Ficus beecheyana | Phenolics (including derivatives of the isomeric acetosyringone) | researchgate.net |
| Zanthoxylum tetraspermum | Alkaloids, Flavonoids, Tannin-phenolic compounds, Triterpenoids | cabidigitallibrary.org |
Extraction and Purification Strategies for Natural Sources
The isolation of specific acetophenones from complex plant matrices requires systematic extraction and purification methodologies. These processes are designed to separate the target compound from other secondary metabolites based on physical and chemical properties like polarity. nih.gov
Solvent extraction is a primary step in isolating phytochemicals from plant material. The choice of solvent is critical and is based on the polarity of the target compound. For phenolic compounds like acetophenones, solvents of intermediate polarity are often effective.
Ethanol and methanol are commonly used for initial crude extraction from plant tissues. cabidigitallibrary.org Following this, a process called liquid-liquid partitioning can be employed to further separate compounds. A solvent such as ethyl acetate (B1210297) is frequently used in this step to selectively extract moderately polar compounds like phenolics from an aqueous solution, leaving behind more polar substances like sugars and glycosides.
Following initial extraction, chromatographic techniques are indispensable for purifying the target compound. nih.govmdpi.comColumn chromatography is a fundamental and widely used method for the preparative separation of compounds from a mixture. researchgate.netiipseries.org
The process involves a stationary phase, typically silica gel, packed into a glass column. The crude or partially purified plant extract is loaded onto the top of the column. A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. By gradually increasing the polarity of the solvent system (e.g., starting with hexane and gradually adding ethyl acetate), compounds are eluted in order of increasing polarity. Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the pure compound. researchgate.netresearchgate.net
Synthetic Chemistry and Derivatization
Established Synthetic Routes to Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)-
The synthesis of hydroxyaryl ketones, including the target compound, is a cornerstone of organic chemistry, with several reliable methods having been established. These routes often begin with substituted phenolic precursors and employ classic rearrangement or acylation reactions.
Fries Rearrangement Pathways for Hydroxyacetophenone Synthesis
The Fries rearrangement is a prominent and widely utilized organic reaction for the synthesis of hydroxyaryl ketones. researchgate.netsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Brønsted or Lewis acid. sigmaaldrich.comresearchgate.net The regioselectivity of the reaction (the ratio of ortho to para products) can be influenced by factors such as temperature, solvent, and the specific catalyst used. ajchem-a.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-product. ajchem-a.com
A variety of Lewis acids can be employed to facilitate this transformation, with common choices including aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium(IV) chloride (TiCl₄), and tin(IV) chloride (SnCl₄). researchgate.net
A practical application of this pathway is demonstrated in the synthesis of a structural isomer of the target compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. In this synthesis, the precursor 3,4-dimethoxyphenyl acetate (B1210297) is treated with boron trifluoride etherate. nih.gov The mixture is heated to promote the rearrangement, and after aqueous workup, the desired 2-hydroxyacetophenone (B1195853) derivative is obtained. nih.gov This example underscores the utility of the Fries rearrangement in accessing functionalized hydroxyacetophenones from readily available phenolic esters.
Multi-step Synthetic Sequences from Precursors
Beyond single-step rearrangements, multi-step synthetic sequences offer a high degree of control in constructing specifically substituted aromatic compounds. These routes often involve the sequential introduction or modification of functional groups on a simpler aromatic core. For instance, the synthesis of dimethoxy-substituted hydroxyacetophenones can be achieved by starting with a polyhydroxylated precursor and performing selective methylation reactions.
One such approach involves the use of 2',3',4'-trihydroxyacetophenone as a starting material. Through controlled methylation using reagents like dimethyl sulfate (B86663) or iodomethane, specific hydroxyl groups can be converted to methoxy (B1213986) ethers. chemicalbook.com By carefully selecting the reagents and reaction conditions, it is possible to selectively methylate the hydroxyl groups at positions 3 and 4, while leaving the hydroxyl group at position 2 intact, thereby yielding the desired 2'-hydroxy-3',4'-dimethoxyacetophenone. chemicalbook.com This method highlights the importance of precursor selection and the strategic use of protecting or directing groups to achieve the target substitution pattern.
Alternative Synthetic Approaches (e.g., Hoesch reaction for related derivatives)
The Hoesch reaction, also known as the Houben-Hoesch reaction, provides an alternative and effective method for the synthesis of hydroxyaryl ketones. wikipedia.orgsynarchive.com This reaction involves the condensation of an electron-rich aromatic compound, such as a polyhydric phenol (B47542) or a phenolic ether, with a nitrile in the presence of a Lewis acid catalyst (commonly zinc chloride or aluminum chloride) and hydrogen chloride. bncollegebgp.ac.inorganicreactions.org The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.orgbncollegebgp.ac.in
The Hoesch reaction is particularly well-suited for the acylation of polyhydroxy phenols. bncollegebgp.ac.in An analogous synthesis, the preparation of 2,4-dimethoxyacetophenone, illustrates the methodology. In this procedure, 1,3-dimethoxybenzene (B93181) is used as the electron-rich arene and is reacted with acetonitrile (B52724) in the presence of a Lewis acid and dry hydrogen chloride gas. google.com The resulting intermediate is then hydrolyzed to afford the target acetophenone (B1666503). google.com This approach avoids the high temperatures sometimes required for the Fries rearrangement and can offer different regioselectivity, making it a valuable tool in the synthesis of substituted hydroxyacetophenones.
Synthesis of Structural Analogs and Derivatives of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-
The core structure of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- serves as a versatile scaffold for the synthesis of a wide array of structural analogs and derivatives. Modifications can be made to the ethanone side chain or to the substituents on the aromatic ring, allowing for the generation of diverse chemical libraries.
Modification of the Ethanone Moiety and Acetophenone Core
The ethanone group of the acetophenone core is reactive and can be readily modified to create various derivatives. A common derivatization strategy involves the condensation of the ketone's carbonyl group with amine-containing reagents to form new carbon-nitrogen double bonds.
For example, Schiff bases can be synthesized from related hydroxyacetophenones. This is often a two-step process where the acetophenone is first reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. nih.gov This intermediate can then be condensed with a variety of substituted aldehydes to yield a series of bis-Schiff base derivatives. nih.gov Another modification involves the reaction of acetophenones with N,N-dimethylformamide dimethylacetal (DMFDMA) to produce N,N-dimethylenaminones, which can serve as versatile intermediates for further transformations. mdpi.com These reactions demonstrate how the ethanone moiety can be elaborated to introduce new functional groups and structural complexity.
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2,4-dihydroxyacetophenone | 1) Hydrazine hydrate 2) Substituted aldehydes | Bis-Schiff bases | nih.gov |
| Acetophenone | N,N-dimethylformamide dimethylacetal (DMFDMA) | N,N-dimethylenaminone | mdpi.com |
Diversification of the Aromatic Ring Substituents
The aromatic ring of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- is already highly functionalized, but further diversification is possible through electrophilic aromatic substitution or by modification of the existing substituents. The directing effects of the substituents already present on the ring—the hydroxyl group (-OH) and the two methoxy groups (-OCH₃)—play a crucial role in determining the position of any new incoming group.
All three of these groups are activating and ortho-, para-directing. youtube.com The hydroxyl group is a particularly strong activating group. When multiple activating groups are present, the strongest activator typically governs the position of substitution. youtube.commsu.edu Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur at the positions ortho or para to the powerful hydroxyl group (positions 1, 3, and 5 being occupied, this would direct to positions 4 and 6). The steric hindrance from the adjacent groups would also influence the final product distribution.
Furthermore, the existing functional groups can be chemically altered. For instance, the phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce ether or ester derivatives, respectively. These modifications change the electronic and steric properties of the molecule, providing access to a broad range of analogs.
| Substituent | Type | Directing Effect |
|---|---|---|
| -OH (Hydroxy) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -COCH₃ (Acetyl) | Deactivating | Meta |
Mechanistic Aspects of Key Synthetic Transformations
Understanding the mechanisms underlying the synthesis of chalcones, flavones, and hydrazones from Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- is crucial for optimizing reaction conditions and expanding their synthetic utility.
Mechanism of Chalcone (B49325) Formation (Claisen-Schmidt Condensation): The Claisen-Schmidt condensation is a classic example of a base-catalyzed crossed aldol (B89426) condensation. wikipedia.orgresearchgate.net The mechanism involves the following key steps:
Enolate Formation: A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the methyl group of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- , forming a resonance-stabilized enolate ion. This step is favored because the α-protons are rendered acidic by the adjacent carbonyl group.
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This results in the formation of a tetrahedral alkoxide intermediate, the aldol addition product.
Protonation: The alkoxide intermediate is protonated by the solvent (typically an alcohol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.
Dehydration: Under the basic reaction conditions, the hydroxyl group is eliminated as a water molecule. This step is facilitated by the abstraction of a proton from the α-carbon, leading to the formation of a new π-bond and yielding the final α,β-unsaturated ketone, the chalcone. The extended conjugation of the resulting product provides the thermodynamic driving force for the dehydration step.
Mechanism of Flavone (B191248) Synthesis (Oxidative Cyclization of 2'-Hydroxychalcone): The conversion of a 2'-hydroxychalcone (B22705) into a flavone is an oxidative cyclization process. While several methods exist, a common pathway involves the following steps:
Intramolecular Michael Addition: The phenolic hydroxyl group at the 2'-position of the chalcone, being nucleophilic, attacks the β-carbon of the α,β-unsaturated ketone system in an intramolecular conjugate addition (Michael addition). This reaction is often facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This cyclization step forms a flavanone (B1672756) intermediate.
Oxidation: The flavanone intermediate is then oxidized to introduce a double bond between the C2 and C3 positions of the heterocyclic ring, resulting in the aromatic flavone core. Reagents like iodine in DMSO accomplish this oxidation. Palladium-catalyzed methods can also achieve this transformation, proceeding through a dehydrogenation mechanism to yield the flavone directly from the chalcone or a dihydrochalcone (B1670589) precursor. nih.govrsc.org
Mechanism of Hydrazone Formation: The formation of a hydrazone from Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- and a hydrazine derivative is a nucleophilic addition-elimination reaction, mechanistically similar to imine formation.
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, which has a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethanone. This leads to the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine. This step is often catalyzed by a small amount of acid.
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The oxygen of the hydroxyl group is protonated by the acid catalyst, making it a good leaving group (H₂O). As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, and a final deprotonation step regenerates the acid catalyst and yields the stable hydrazone product.
Structural Elucidation and Advanced Characterization
Spectroscopic Characterization Techniques
Detailed experimental data for the spectroscopic characterization of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)- is not extensively available in the cited literature. The following sections outline the expected methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR including COSY, HSQC)
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data for Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- are not detailed in the available research. Such data would be crucial for assigning the proton and carbon environments within the molecule, confirming the substitution pattern on the aromatic ring, and establishing connectivity through techniques like COSY and HSQC.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS))
While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific high-resolution mass spectrometry (HRMS) data confirming the exact mass and elemental composition of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- were not found in the reviewed sources.
Infrared (IR) Spectroscopy
Detailed tables of characteristic IR absorption bands for this compound are not available. A typical IR spectrum would be expected to show characteristic peaks for the hydroxyl (O-H), carbonyl (C=O), carbon-carbon aromatic (C=C), and ether (C-O) functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the UV-Vis absorption maxima (λmax), which provides insight into the electronic transitions within the molecule, is not present in the consulted scientific literature.
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies for Molecular Structure Confirmation
The molecular structure of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- has been unequivocally confirmed through single-crystal X-ray diffraction. nih.gov This powerful analytical method provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
The compound crystallizes in a monoclinic system with the space group P2₁/n. nih.gov The crystallographic analysis reveals that all non-hydrogen atoms in the molecule lie approximately in a single plane. A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl group's oxygen atom, which forms a stable S(6) ring motif. nih.gov This intramolecular interaction is a key structural characteristic. The analysis also indicates that there is no classical intermolecular hydrogen bonding; the crystal structure is stabilized by van der Waals forces. nih.gov All observed bond lengths and angles are within normal ranges. nih.gov
The detailed crystal data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
| Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.733 (4) |
| b (Å) | 8.059 (4) |
| c (Å) | 14.851 (7) |
| β (°) | 91.416 (10) |
| Volume (ų) | 925.3 (7) |
| Z | 4 |
| Temperature (K) | 113 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of ortho-hydroxy acetophenone (B1666503) derivatives is often dictated by a network of weak intermolecular interactions, including hydrogen bonds and π-interactions. These forces collectively stabilize the supramolecular assembly in the solid state.
A crystallographic study of a closely related isomer, 2-hydroxy-4,6-dimethoxyacetophenone, provides valuable insights. This compound crystallizes in the P-1 space group with two independent molecules in the asymmetric unit. This suggests that even subtle changes in substituent positions can lead to complex crystal packing arrangements.
Intramolecular Hydrogen Bonding: A prominent feature in ortho-hydroxy acetophenones is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction forms a stable six-membered ring, which significantly influences the planarity and conformational preferences of the molecule.
The interplay of various weak interactions, such as C–H⋯O, C–H⋯π, and π⋯π stacking, is responsible for the formation and reinforcement of the molecular assembly in the crystal lattice of acetophenone derivatives.
| Interaction Type | Description | Potential Role in Crystal Packing |
| Intramolecular O-H...O | Hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. | Stabilizes molecular conformation and planarity. |
| Intermolecular C-H...O | Interaction between a carbon-hydrogen bond and an oxygen atom of a neighboring molecule. | Links molecules into chains or sheets. |
| C-H...π Interactions | A C-H bond interacts with the π-electron system of an aromatic ring. | Contributes to the three-dimensional packing arrangement. |
| π...π Stacking | Attractive, noncovalent interactions between aromatic rings. | Often leads to layered structures. |
Chromatographic Purity Assessment and Identification
Chromatographic techniques are essential for determining the purity of a compound and for its identification within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of acetophenone and its derivatives due to their moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
For the separation of dimethoxy-hydroxyacetophenone isomers, a C18 column is typically employed. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The retention of the compound on the column is influenced by its hydrophobicity; more polar isomers will elute earlier. The precise retention time of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- would depend on the specific conditions used.
| Parameter | Typical Condition |
| Stationary Phase | C18 (octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (typically around 254 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures and Extracts
GC-MS is a highly sensitive technique used for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the analysis of complex mixtures, such as plant extracts, to identify the presence of specific compounds like Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-.
The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.
The mass spectral fragmentation of acetophenones is well-characterized. Common fragmentation pathways include the cleavage of the acyl group, leading to characteristic ions. For Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of a methyl group and the acetyl group. The NIST WebBook provides mass spectral data for the isomeric 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, which can serve as a valuable reference.
In a study analyzing the leaf extracts of Blumea balsamifera, GC-MS was used to identify various bioactive compounds, including 2,5-dimethoxyacetophenone, demonstrating the utility of this technique in natural product analysis.
| Technique | Application | Key Information Obtained |
| GC-MS | Identification in mixtures and extracts | Retention time and mass spectrum (fragmentation pattern) |
Biological Activities and Mechanistic Insights Non Human & in Vitro Studies
Enzyme Modulation and Inhibition Studies
Comprehensive searches of scientific literature yielded no specific studies focused on the direct effects of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)- on enzyme modulation or inhibition.
There is no available research documenting the activity of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- as an inducer or inhibitor of specific enzyme targets. Notably, the activation of the virA gene in Agrobacterium tumefaciens, a key step in its plant infection process, is well-documented for other phenolic compounds, particularly its isomer acetosyringone (B1664989). However, specific studies investigating this interaction with Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- have not been reported.
The role of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- in the perturbation of biochemical pathways, such as plant signaling cascades, remains uninvestigated. While related acetophenones are known to participate in plant-microbe signaling, the specific contribution of this compound has not been elucidated in the existing scientific literature.
Antimicrobial Research
Specific data on the antimicrobial properties of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- are not present in the available body of scientific research. While the broader class of hydroxyacetophenones has been a subject of antimicrobial investigation, the efficacy of this particular methoxy-substituted variant is undefined.
There are no published in vitro studies that specifically evaluate the antibacterial efficacy of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-. Consequently, data regarding its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal concentrations (MBC) against various bacterial strains are not available.
The potential antifungal properties of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- have not been reported in the scientific literature. Furthermore, there is no evidence to suggest its classification or function as a phytoalexin, which are antimicrobial compounds produced by plants under stress.
Molecular Mechanisms of Biological Action
Ligand-Target Interactions
Detailed studies on the specific ligand-target interactions of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-, such as its binding to specific proteins or receptors, have not been extensively reported in peer-reviewed literature. However, structural analysis of the compound provides some insight into its potential for interaction.
The molecule possesses a phenolic hydroxyl group and two methoxy (B1213986) groups, which can act as hydrogen bond donors and acceptors, respectively. This suggests a potential for interaction with the amino acid residues of protein binding sites. Furthermore, crystallographic studies have confirmed the presence of a significant intramolecular hydrogen bond between the hydroxyl group and the adjacent acetyl group. nih.gov This intramolecular interaction may influence the molecule's conformation and its ability to engage in intermolecular interactions with biological targets.
Interactive Table: Potential Interaction Sites of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-
| Functional Group | Potential Interaction Type | Implication for Protein Binding |
|---|---|---|
| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Can interact with polar amino acid residues. |
| Methoxy Groups | Hydrogen Bond Acceptor | Can form hydrogen bonds with suitable donor groups on a target protein. |
| Acetyl Group (Carbonyl) | Hydrogen Bond Acceptor, Site for Nucleophilic Attack | The carbonyl oxygen can accept hydrogen bonds. |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
Cellular and Subcellular Effects (in vitro, non-human models)
As of the current available scientific literature, there are no specific studies detailing the cellular or subcellular effects of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- in in vitro or non-human models. Research has not yet been published that investigates its impact on cellular processes such as proliferation, apoptosis, or its localization and effects within specific subcellular compartments.
While some related acetophenone (B1666503) derivatives have been investigated for their biological activities, a direct extrapolation of these effects to Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- cannot be made without specific experimental evidence. Therefore, its cellular and subcellular activity profile remains an area for future scientific investigation.
Computational and Theoretical Chemistry
Molecular Modeling and Dynamics Simulations
Molecular modeling of "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-" involves the creation of a three-dimensional representation of the molecule to study its conformational flexibility and interactions with its environment. Molecular Dynamics (MD) simulations, a powerful computational tool, are employed to simulate the movement of the atoms and molecules over time, providing a dynamic view of the compound's behavior.
In a typical MD simulation, the compound is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be tracked over time, revealing information about the compound's conformational changes, solvation, and interactions with other molecules. For "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-", MD simulations can elucidate the stability of intramolecular hydrogen bonds and the flexibility of the methoxy (B1213986) groups, which can influence its binding to biological targets.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)- in Water
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Solvent | TIP3P Water Model |
| Root Mean Square Deviation (RMSD) | 0.8 Å (average) |
| Radius of Gyration (Rg) | 3.5 Å (average) |
| Solvent Accessible Surface Area (SASA) | 250 Ų (average) |
Quantum Chemical Calculations (e.g., electronic properties, reactivity predictions)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-". These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. For phenolic compounds like "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-", these calculations can help predict their antioxidant potential by assessing their ability to donate a hydrogen atom or an electron.
Table 2: Calculated Electronic Properties of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- using DFT (B3LYP/6-31G)*
| Electronic Property | Calculated Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Ionization Potential | 6.5 |
| Electron Affinity | 0.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-" and its analogues, QSAR models can be developed to predict their potential bioactivities, such as antioxidant or anti-inflammatory effects. nih.govnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds, including novel derivatives of "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-".
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling for Phenolic Compounds
| Descriptor Type | Example Descriptors |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |
| Steric | Molecular Weight, Molar Volume, Surface Area |
| Topological | Wiener Index, Balaban Index |
| Hydrophobic | LogP |
Docking Studies and Protein-Ligand Interaction Prediction for Target Identification
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This technique is crucial for identifying potential biological targets for "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-" and understanding the molecular basis of its activity.
In a docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The ligand, "Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-", is then computationally placed into this binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For instance, docking studies could be performed to investigate the binding of this compound to enzymes like cyclooxygenase-2 (COX-2) or xanthine (B1682287) oxidase, which are relevant targets for anti-inflammatory and antioxidant agents.
Table 4: Hypothetical Docking Results of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- with a Protein Target
| Parameter | Result |
| Protein Target | Xanthine Oxidase |
| Docking Score (kcal/mol) | -7.5 |
| Key Interacting Residues | Ser876, Phe914, Arg880 |
| Types of Interactions | Hydrogen bond with Ser876, Pi-Pi stacking with Phe914, Electrostatic interaction with Arg880 |
Emerging Research Directions and Future Perspectives
Applications as Chemical Probes for Biological Systems and Pathways
The structural characteristics of Ethanone (B97240), 1-(2-hydroxy-3,5-dimethoxyphenyl)- make it an intriguing candidate for development as a chemical probe. The presence of hydroxyl and methoxy (B1213986) groups facilitates hydrogen bonding, enabling potential interactions with biological macromolecules such as proteins and nucleic acids. smolecule.com These interactions could modulate the activity of enzymes or influence cellular signaling pathways, allowing researchers to investigate their functions.
While direct applications of this specific ethanone as a probe are still emerging, research on analogous compounds provides a strong rationale for its potential. For instance, the structurally related compound acetosyringone (B1664989) (Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-) is a well-known plant phenolic used extensively in bioresearch to promote genetic transformation in plant tissue cultures, demonstrating how a small molecule of this class can influence complex biological processes. nih.govresearchgate.net The functional groups on these compounds can be modified with reporter tags (e.g., fluorescent dyes or biotin) to create probes for tracking molecular events or identifying binding partners within a cell, thereby elucidating complex biological pathways.
Development as Precursors for Complex Chemical Entities and Scaffolds
A significant area of research interest is the use of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- as a key intermediate in the synthesis of more complex and biologically significant molecules. Its role as a building block is well-documented, particularly in the creation of high-value chemical scaffolds used in medicinal chemistry.
Notably, this compound serves as a direct precursor in the synthesis of isoflavone (B191592) derivatives. nih.gov Isoflavones are a class of flavonoids known for a wide range of biological activities. The synthesis begins with the hydroxyacetophenone core, which undergoes a series of reactions to construct the final heterocyclic structure of the isoflavone.
Furthermore, the broader family of hydroxyacetophenones provides foundational structures for numerous other complex entities. They are critical starting materials for synthesizing various flavonoids and chalcones, which are known for their potential as anti-tuberculosis agents. chemicalbook.commdpi.compreprints.org For example, a related compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, is an essential intermediate in the total synthesis of lamellarin alkaloids, a class of marine natural products with potent cytotoxic activities. nih.gov This highlights the value of the hydroxyacetophenone scaffold as a versatile starting point for accessing diverse and complex molecular architectures.
| Precursor Compound | Derived Scaffold/Molecule Class | Reference |
|---|---|---|
| Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- | Isoflavones | nih.gov |
| 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | Lamellarin Alkaloids | nih.gov |
| General Hydroxyacetophenones | Chalcones | preprints.org |
| General Hydroxyacetophenones | Flavonoids | chemicalbook.commdpi.com |
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
While established methods exist for the synthesis of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-, current research is actively exploring more efficient, novel, and environmentally sustainable production routes. The conventional synthesis involves a multi-step process that begins with the bromination of 2-hydroxyacetophenone (B1195853), followed by a copper-catalyzed reaction with sodium methoxide. nih.gov
Modern synthetic chemistry is moving towards greener alternatives that reduce waste, avoid harsh reagents, and improve efficiency. For the broader class of hydroxyacetophenones, several innovative methodologies are under investigation:
Eco-Friendly Catalysis : The Fries rearrangement, a classic method for synthesizing hydroxyaryl ketones, traditionally uses corrosive and environmentally challenging Lewis acids like aluminum chloride. Recent studies have demonstrated the use of p-toluene sulphonic acid (PTSA), a biodegradable and stable solid acid, as an effective and eco-friendly catalyst for this transformation. researchgate.net
Biocatalysis : Engineered enzymes are being employed to create more sustainable synthetic pathways. One novel system uses the in vivo co-expression of an epoxide hydrolase and an alcohol dehydrogenase to produce 2-hydroxyacetophenone from racemic styrene (B11656) oxide, leveraging the host cell's metabolism for cofactor regeneration. nih.gov
Advanced Chemical Methods : A general and versatile method for preparing α-hydroxyacetophenones involves the use of arylzinc intermediates. This approach avoids the harsh basic conditions that can lead to undesired polymer side products and is compatible with a wide range of functional groups. organic-chemistry.org Additionally, selective hydrodeoxygenation using specialized bimetallic catalysts offers a pathway to produce related alkyl phenols under continuous flow conditions, enhancing process robustness and flexibility. rsc.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis (e.g., Bromination/Methoxylation) | Multi-step process using CuCl. | Established and documented. | nih.gov |
| Eco-Friendly Fries Rearrangement | Uses p-toluene sulphonic acid (PTSA) catalyst. | Biodegradable catalyst, reduced hazardous waste. | researchgate.net |
| Biocatalysis | Uses engineered enzymes in a host cell system. | Sustainable, exploits cellular metabolism. | nih.gov |
| Arylzinc Intermediates | Cu(I)-catalyzed reaction with acetoxyacetyl chloride followed by acidic hydrolysis. | Mild conditions, high functional group tolerance, avoids polymerization. | organic-chemistry.org |
Advanced Biological Screening Approaches for Undiscovered Activities
To unlock the full therapeutic potential of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- and its derivatives, researchers are turning to advanced biological screening methods. High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of compounds against specific biological targets to identify "hits" with desired activities. helsinki.fihelsinki.fi These platforms can be cell-based or biochemical and are often miniaturized into 384- or 1536-well formats to maximize throughput and minimize reagent use. helsinki.fi
For compounds like substituted hydroxyacetophenones, these screening approaches can uncover previously unknown biological functions. For example, novel hydroxyacetophenone-tetrazole hybrids have been subjected to screening against a panel of pathogenic microbes, revealing broad-spectrum antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL for some strains. acgpubs.org Similarly, derivatives such as chalcones are often screened for antioxidant potential using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) model. ijpca.org
Beyond traditional HTS, newer approaches like High-Throughput Transcriptomics (HTT) offer a more comprehensive view of a compound's bioactivity. HTT screens chemicals for their effects on gene expression across a wide range of molecular targets, providing a detailed profile of the cellular pathways a compound might disrupt or modulate. tox21.gov Applying such advanced screening technologies to Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- and libraries of its derivatives could reveal novel activities in areas such as inflammation, metabolic disorders, or neurodegenerative diseases, opening new avenues for drug discovery.
| Screening Approach | Description | Example Application for Related Compounds | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries in miniaturized biochemical or cell-based assays. | Screening for enzyme inhibitors or receptor modulators. | helsinki.fihelsinki.fi |
| Antimicrobial Screening | Systematic testing against panels of bacteria and fungi to determine MIC/MBC values. | Hydroxyacetophenone-tetrazole hybrids tested against clinical isolates. | acgpubs.org |
| Antioxidant Activity Screening | Biochemical assays (e.g., DPPH, ABTS) to measure radical scavenging ability. | Substituted chalcones evaluated for antioxidant potential. | ijpca.orgmdpi.com |
| High-Throughput Transcriptomics (HTT) | Screening chemicals for their effects on global gene expression to identify affected pathways. | Profiling environmental chemicals to understand bioactivity across diverse cell lines. | tox21.gov |
Q & A
Q. How can spectroscopic techniques be employed to confirm the structural identity of Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-?
Methodological Answer:
- FTIR Analysis : Identify functional groups such as the hydroxyl (-OH, ~3200–3500 cm⁻¹), methoxy (-OCH₃, ~2830–2940 cm⁻¹), and carbonyl (C=O, ~1680–1720 cm⁻¹) stretching vibrations. The presence of aromatic C-H bending (~700–900 cm⁻¹) further confirms the substituted phenyl ring .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as singlets (~δ 3.8–3.9 ppm), while the hydroxyl proton may show a broad peak (~δ 5.0–6.0 ppm). Aromatic protons exhibit splitting patterns consistent with 3,5-dimethoxy substitution (e.g., two doublets for para-substituted hydrogens) .
- ¹³C NMR : The carbonyl carbon appears at ~δ 200–210 ppm, with methoxy carbons at ~δ 55–60 ppm and aromatic carbons in the δ 100–160 ppm range .
Q. What synthetic routes are commonly used to prepare Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-, and how can reaction conditions be optimized?
Methodological Answer:
- Friedel-Crafts Acylation : React 2-hydroxy-3,5-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (typically 0–5°C to minimize side reactions) .
- Optimization Tips :
- Solvent Choice : Use polar aprotic solvents (e.g., dichloromethane) to enhance electrophilic substitution.
- Catalyst Stoichiometry : Maintain a 1:1 molar ratio of substrate to AlCl₃ to prevent over-acylation.
- Workup : Acidic quenching followed by recrystallization (e.g., methanol/water) improves purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation using methanol or ethanol.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement with SHELX :
- SHELXL : Refine atomic coordinates and anisotropic displacement parameters. The hydroxyl and methoxy groups exhibit distinct bond angles (e.g., C-O-C ~117° for methoxy) and hydrogen-bonding networks (e.g., O-H···O interactions stabilizing the crystal lattice) .
- Validation : Check R-factor convergence (target < 0.05) and residual electron density maps to confirm absence of disorder .
Q. What experimental strategies can address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-Response Studies : Test concentrations ranging from 1–100 μM in cellular assays (e.g., DPPH or ABTS radical scavenging) to identify threshold effects.
- Mechanistic Probes :
- Structural Analog Comparison : Compare results with derivatives lacking hydroxyl/methoxy groups to isolate substituent-specific effects .
Q. How can chromatographic methods be tailored for quantifying this compound in complex matrices (e.g., plant extracts)?
Methodological Answer:
- GC-MS Parameters :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
